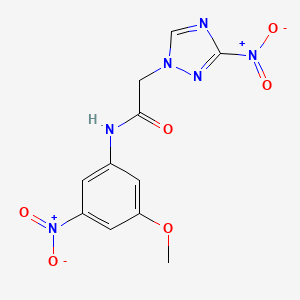
N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Descripción general
Descripción
N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide, commonly known as MNAA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of organic compounds known as nitrobenzenes, which are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. MNAA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of MNAA is not fully understood. However, it is believed that MNAA may exert its antibacterial and antifungal activities by inhibiting the biosynthesis of essential cellular components such as DNA, RNA, and proteins. MNAA may also interfere with the electron transport chain in bacterial and fungal cells, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
Biochemical and Physiological Effects:
MNAA has been shown to have low toxicity in vitro and in vivo. However, its effects on human health have not been extensively studied. MNAA has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. MNAA has also been shown to increase the production of NO in macrophages, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNAA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits good solubility in organic solvents. MNAA is also stable under normal laboratory conditions. However, MNAA has some limitations. It is not very soluble in water, which may limit its use in aqueous systems. MNAA is also relatively expensive compared to other antimicrobial agents.
Direcciones Futuras
There are several potential future directions for research on MNAA. One possible direction is the development of MNAA-based fluorescent probes for the detection of NO in vivo. Another potential direction is the modification of MNAA to improve its solubility in water and enhance its antibacterial and antifungal activities. Further studies are also needed to investigate the safety and toxicity of MNAA in humans.
Aplicaciones Científicas De Investigación
MNAA has been investigated for its potential applications in scientific research, particularly in the field of medicinal chemistry. MNAA is known to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents. MNAA has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems.
Propiedades
IUPAC Name |
N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O6/c1-23-9-3-7(2-8(4-9)16(19)20)13-10(18)5-15-6-12-11(14-15)17(21)22/h2-4,6H,5H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRRQBPZDDQRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4712346.png)
![4-methoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}benzamide](/img/structure/B4712350.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4712362.png)




![4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)morpholine](/img/structure/B4712391.png)
![butyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B4712393.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4712403.png)
![1,8,8-trimethyl-3-(5-methyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4712411.png)
![ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B4712418.png)

![3-ethyl-6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4712436.png)